molecular formula C8H16N2O2 B2983722 N-ethyl-2-morpholinoacetamide CAS No. 101724-55-4

N-ethyl-2-morpholinoacetamide

Cat. No.: B2983722
CAS No.: 101724-55-4
M. Wt: 172.228
InChI Key: QQEMHNIESYLIEB-UHFFFAOYSA-N
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Description

N-Ethyl-2-morpholinoacetamide is a synthetic amide derivative characterized by a morpholine ring linked to an acetamide backbone via an ethyl group.

Properties

IUPAC Name

N-ethyl-2-morpholin-4-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-2-9-8(11)7-10-3-5-12-6-4-10/h2-7H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEMHNIESYLIEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: N-ethyl-2-morpholinoacetamide can be synthesized through several methods. One common approach involves the reaction of morpholine with ethyl chloroacetate, followed by the addition of ammonia to form the desired product. The reaction typically proceeds under mild conditions, with the use of a suitable solvent such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may include steps such as the purification of intermediates and the removal of by-products to ensure the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: N-ethyl-2-morpholinoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions may require catalysts or specific pH conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-ethyl-2-morpholinoacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: this compound is explored for its potential therapeutic properties, including its use as a precursor in the development of drugs targeting neurological disorders.

    Industry: It is utilized in the production of specialty chemicals and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of N-ethyl-2-morpholinoacetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes involved in metabolic processes. For instance, it can bind to active sites of enzymes, altering their activity and affecting downstream biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following section compares N-ethyl-2-morpholinoacetamide with four analogs, focusing on structural features, synthesis methods, and reported biological activities.

Structural and Functional Differences
Compound Name Key Structural Features Molecular Weight (g/mol) Purity/Status Biological Activity
This compound Ethyl group, morpholine, acetamide Not reported Discontinued Not explicitly studied
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide Naphthalene ring, morpholine, acetamide Not reported Research-grade Cytotoxic (IC₅₀: 12.5 μM in HeLa cells)
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Chlorophenyl, thiazole, morpholine Not reported 95% purity Not reported
4-(2-(N-Methylacetamido)ethyl)-N-(2-morpholinoethyl)benzamide Benzamide, N-methylacetamide, morpholine Not reported Synthesized Not reported
2-(2-((3-Chlorophenoxy)methyl)morpholino)acetamide 3-Chlorophenoxy, morpholine, acetamide 284.74 Available on inquiry Not reported

Key Observations :

  • Bioactivity: Only N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide demonstrates documented cytotoxicity, likely due to its naphthalene moiety enhancing membrane permeability or DNA intercalation .
  • Synthetic Complexity: Analogs like 4-(2-(N-Methylacetamido)ethyl)-N-(2-morpholinoethyl)benzamide require multi-step synthesis involving Hantzsch esters and K₂CO₃, suggesting higher preparation difficulty compared to this compound .
Physicochemical and Commercial Considerations
  • Solubility: Compounds with bulky aromatic substituents (e.g., naphthalene, chlorophenyl) likely exhibit reduced aqueous solubility compared to this compound, which lacks such groups .
  • Stability: The discontinued status of this compound may reflect instability during storage or insufficient demand, whereas analogs like N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide remain available at high purity .

Biological Activity

N-ethyl-2-morpholinoacetamide (EMA) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its biological activity has been explored in various studies, particularly for its potential therapeutic applications. This article provides a detailed overview of the biological activity of EMA, including its mechanism of action, synthesis, and relevant case studies.

This compound is an organic compound characterized by the presence of a morpholine ring. The synthesis typically involves the reaction of morpholine derivatives with acetic anhydride or acetic acid in the presence of appropriate reagents to achieve the desired substitution on the nitrogen atom.

1. Anticancer Activity

EMA has shown promising results in anticancer research. In a study evaluating various morpholine derivatives, EMA was found to exhibit significant cytotoxic activity against breast cancer cell lines, including MDA-MB-231 and MCF-7. The compound demonstrated an IC50 value of approximately 81.92 µg/mL, indicating its potential as an inhibitor of topoisomerase II, a crucial enzyme in cancer cell proliferation .

Table 1: Cytotoxicity of this compound against Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)
EMAMDA-MB-23181.92
EMAMCF-788.27

The mechanism by which EMA exerts its biological effects primarily involves its interaction with specific enzymes and metabolic pathways. It acts as an inhibitor or modulator, potentially altering enzyme activities critical for cell survival and proliferation. For instance, it may bind to active sites on enzymes involved in DNA replication or repair processes, thereby inhibiting cancer cell growth.

Case Study: Anticancer Efficacy

In a recent study published in the World Journal of Pharmaceutical Research, researchers synthesized various morpholine derivatives and evaluated their anticancer activities. Among these, EMA exhibited significant binding affinity towards topoisomerase II, leading to effective inhibition of cancer cell growth . The study concluded that structural modifications in morpholine compounds could enhance their biological activity.

Research on Antimicrobial Effects

Another investigation focused on the antimicrobial potential of morpholine derivatives indicated that compounds with similar structures to EMA demonstrated effective inhibition against MRSA strains. Although direct data for EMA is sparse, these findings suggest a pathway for further exploration into its antimicrobial properties .

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